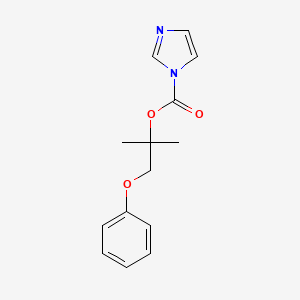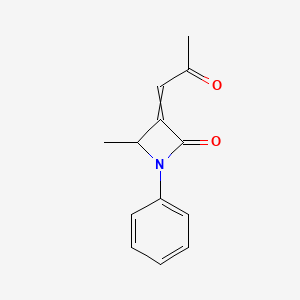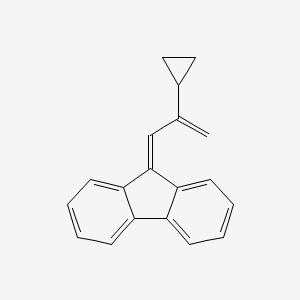
9-(2-Cyclopropylprop-2-EN-1-ylidene)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Cyclopropylprop-2-EN-1-ylidene)-9H-fluorene: is an organic compound with a unique structure that includes a fluorene backbone and a cyclopropylprop-2-en-1-ylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Cyclopropylprop-2-EN-1-ylidene)-9H-fluorene typically involves the following steps:
Formation of the Fluorene Backbone: The fluorene backbone can be synthesized through various methods, including Friedel-Crafts alkylation or cyclization reactions.
Introduction of the Cyclopropylprop-2-en-1-ylidene Group: This step involves the addition of the cyclopropylprop-2-en-1-ylidene group to the fluorene backbone. This can be achieved through a series of reactions, such as Grignard reactions or Wittig reactions, under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-(2-Cyclopropylprop-2-EN-1-ylidene)-9H-fluorene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the fluorene backbone or the cyclopropylprop-2-en-1-ylidene group are replaced with other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Halogens, nucleophiles, Lewis acids
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution Products: Compounds with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Biology:
Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine:
Pharmaceuticals: Explored for its potential as a drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry:
Polymer Science: Utilized in the synthesis of polymers with unique properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds:
9-Fluorenone: A structurally related compound with a ketone group instead of the cyclopropylprop-2-en-1-ylidene group.
9,9-Dimethylfluorene: A fluorene derivative with two methyl groups at the 9-position.
Comparison:
Structural Differences: 9-(2-Cyclopropylprop-2-EN-1-ylidene)-9H-fluorene has a unique cyclopropylprop-2-en-1-ylidene group, which distinguishes it from other fluorene derivatives.
Reactivity: The presence of the cyclopropylprop-2-en-1-ylidene group can influence the compound’s reactivity and the types of reactions it undergoes.
Applications: While similar compounds like 9-fluorenone and 9,9-dimethylfluorene have their own applications, this compound’s unique structure may offer distinct advantages in specific research and industrial contexts.
Properties
| 112146-00-6 | |
Molecular Formula |
C19H16 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
9-(2-cyclopropylprop-2-enylidene)fluorene |
InChI |
InChI=1S/C19H16/c1-13(14-10-11-14)12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,12,14H,1,10-11H2 |
InChI Key |
WUMISBXTBVMCQA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C=C1C2=CC=CC=C2C3=CC=CC=C31)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


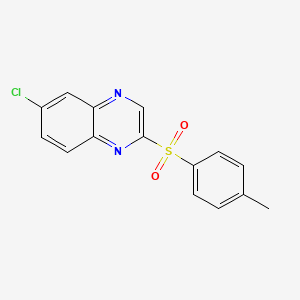
![5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14316246.png)

![1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14316252.png)
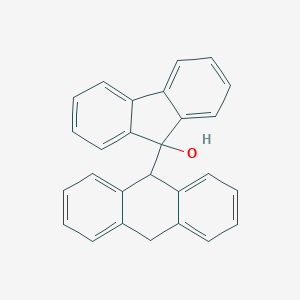
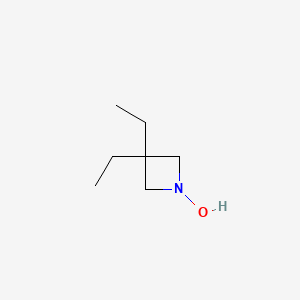

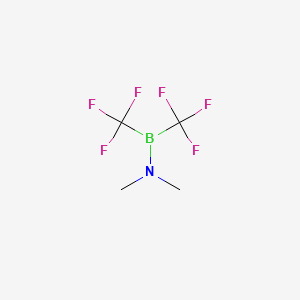
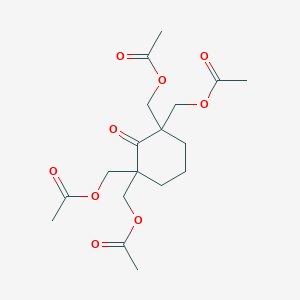
![1-(1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}ethenyl)-1H-imidazole](/img/structure/B14316286.png)
